molecular formula C15H11ClO3 B067454 4-Acetoxy-3'-chlorobenzophenone CAS No. 185606-02-4

4-Acetoxy-3'-chlorobenzophenone

Cat. No.: B067454
CAS No.: 185606-02-4
M. Wt: 274.7 g/mol
InChI Key: ASXCBSCWGCKOAX-UHFFFAOYSA-N
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Description

4-Acetoxy-3’-chlorobenzophenone is an organic compound with the molecular formula C15H11ClO3. It is a derivative of benzophenone, where the acetoxy group is attached to the fourth position of the benzene ring, and a chlorine atom is attached to the third position of the phenyl ring. This compound is used in various chemical syntheses and has applications in scientific research.

Scientific Research Applications

4-Acetoxy-3’-chlorobenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for a similar compound, 4-Chlorobenzophenone, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetoxy-3’-chlorobenzophenone can be synthesized through the acetylation of 4-hydroxy-3’-chlorobenzophenone. The reaction involves the use of acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The mixture is heated to around 50-60°C for about 15 minutes, followed by cooling and precipitation of the product .

Industrial Production Methods

Industrial production of 4-Acetoxy-3’-chlorobenzophenone typically involves large-scale acetylation reactions. The process may include the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The crude product is often purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-3’-chlorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Acetoxy-3’-chlorobenzophenone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the benzophenone core can interact with proteins and enzymes, potentially inhibiting their activity. The chlorine atom may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzophenone: Similar structure but lacks the acetoxy group.

    4-Hydroxy-3’-chlorobenzophenone: Precursor to 4-Acetoxy-3’-chlorobenzophenone.

    4-Methoxy-3’-chlorobenzophenone: Contains a methoxy group instead of an acetoxy group.

Uniqueness

4-Acetoxy-3’-chlorobenzophenone is unique due to the presence of both the acetoxy and chlorine groups, which confer distinct chemical properties and reactivity. The acetoxy group enhances its solubility and potential for further chemical modifications, while the chlorine atom provides sites for substitution reactions.

Properties

IUPAC Name

[4-(3-chlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-10(17)19-14-7-5-11(6-8-14)15(18)12-3-2-4-13(16)9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXCBSCWGCKOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641696
Record name 4-(3-Chlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185606-02-4
Record name 4-(3-Chlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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